Cas no 118-91-2 (O-chlorobenzoic acid)
O-chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Chlorobenzoic acid
- 2-CBA
- OCBA
- 2-Chlorobenzoic Acid Zone Refined (number of passes:20)
- o-Chlorobenzoic acid
- 2-chloro-benzoic acid
- Benzoic acid,o-chloro
- Mesalamine Impurity L
- ortho-chlorobenzoic acid
- NSC 15042
- NSC 32737
- 2-Chlorobenzoi
- 2-chlorobenzoic
- 2-chlorobenzoate
- 2-Chlorbenzoesαure
- 2-chloro-benzoicaci
- AKOS BBS-00003732
- Benzoic acid, 2-chloro-
- Benzoic acid, o-chloro-
- Kyselina o-chlorbenzoova
- CHLOROBENZOIC ACID
- Benzoic acid, chloro-
- Kyselina o-chlorbenzoova [Czech]
- IKCLCGXPQILATA-UHFFFAOYSA-N
- chlorobenzoate
- WLN: QVR BG
- 8P0867193V
- 2-ChlorobenzoicAcid
- PubChem22283
- NCGC00257840-01
- EN300-18043
- bmse000332
- AM86361
- 2-Chlorobenzoic acid, 98%
- Mefenamic Acid Imp. C (EP); Mesalazine Imp. L (EP); 2-Chlorobenzoic Acid; Mefenamic Acid Impurity C; Mesalazine Impurity L; Tolfenamic Acid Impurity A
- 26264-09-5
- 2-chloro benzoic acid
- DTXCID304771
- CS-B1789
- NSC-32737
- NSC-15042
- Q2823208
- Benzoic acid,chloro-
- O-CHLOROBENZOIC ACID [MI]
- NCGC00090894-01
- CHEBI:30793
- CHLOROBENZOIC ACID, O-
- MEFENAMIC ACID IMPURITY C [EP IMPURITY]
- MESALAZINE IMPURITY L [EP IMPURITY]
- SCHEMBL367
- MFCD00002412
- BRN 0907340
- 2-Chlorobenzoic acid, analytical standard
- 2-CHLOROBENZOIC-D4 ACID
- NS00001438
- O-CHLOROBENZOIC ACID [HSDB]
- AI3-03714
- AKOS000119016
- TOLFENAMIC ACID IMPURITY A [EP IMPURITY]
- RWJ-333369 METABOLITE M4
- M02 2-chlorobenzoic acid
- FT-0611913
- F9995-1661
- Tox21_200286
- EINECS 204-285-4
- D77315
- Z57127537
- InChI=1/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10
- UNII-8P0867193V
- DTXSID4024771
- CHEMBL115243
- AB-131/40168737
- NSC32737
- PS-5349
- R300100
- 2-Chlorobenzoic acid, Vetec(TM) reagent grade, 98%
- CCRIS 5993
- NSC15042
- CAS-118-91-2
- HSDB 6017
- NCIOpen2_004799
- C02357
- A804125
- 118-91-2
- NCGC00090894-02
- Q-200261
- STK301675
- DB-024373
- O-chlorobenzoic acid
-
- MDL: MFCD00002412
- Inchi: 1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
- InChI Key: IKCLCGXPQILATA-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(=O)O
- BRN: 0907340
Computed Properties
- Exact Mass: 155.99800
- Monoisotopic Mass: 155.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White coarse powder, easy to sublime.
- Density: 1.544
- Melting Point: 138-140 °C (lit.)
- Boiling Point: 285 ºC
- Flash Point: Fahrenheit: 343.4 ° f < br / > Celsius: 173 ° C < br / >
- Refractive Index: 1.5812 (estimate)
- PH: 3.4 (0.2g/l, H2O, 20℃)
- Solubility: cold water: soluble900 part
- Water Partition Coefficient: Soluble in hot water
- Stability/Shelf Life: Stable, combustible. Incompatible with strong bases, strong oxidizing agents.
- PSA: 37.30000
- LogP: 2.03820
- pka: 2.92(at 25℃)
- Merck: 2124
- Solubility: Insoluble in water, soluble in methanol, absolute ethanol, diethyl ether.
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
O-chlorobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36
- Safety Instruction: S26-S37/39
- RTECS:DG4976000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:room temp
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
O-chlorobenzoic acid Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
O-chlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805377-2.5kg |
2-Chlorobenzoic acid |
118-91-2 | 99.0% | 2.5kg |
526.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 135577-100G |
O-chlorobenzoic acid |
118-91-2 | 100g |
¥368.43 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 135577-5G |
O-chlorobenzoic acid |
118-91-2 | 5g |
¥280.85 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 135577-500G |
O-chlorobenzoic acid |
118-91-2 | 500g |
¥428.16 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900581-100G |
O-chlorobenzoic acid |
118-91-2 | 98% | 100G |
¥98.92 | 2022-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900581-500G |
O-chlorobenzoic acid |
118-91-2 | 98% | 500G |
¥196.07 | 2022-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0133-25g |
O-chlorobenzoic acid |
118-91-2 | 98.0%(GC&T) | 25g |
¥105.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0133-500g |
O-chlorobenzoic acid |
118-91-2 | 98.0%(GC&T) | 500g |
¥265.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP104-100g |
O-chlorobenzoic acid |
118-91-2 | 99% | 100g |
¥64.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP104-25g |
O-chlorobenzoic acid |
118-91-2 | 99% | 25g |
¥45.0 | 2022-05-30 |
O-chlorobenzoic acid Suppliers
O-chlorobenzoic acid Related Literature
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Kornelia Kowalska,Damian Trzybiński,Artur Sikorski CrystEngComm 2015 17 7199
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun. 2020 56 10942
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Wan-Xu Wei,Xiangtao Kong,Rui-Qiang Jiao,Xue-Song Li,Cui-Tian Wang,Yuke Li,Yong-Min Liang Chem. Sci. 2022 13 6348
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Aqsa Bilal,Arshad Mehmood,Sajida Noureen,Claude Lecomte,Maqsood Ahmed CrystEngComm 2022 24 7758
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5. Generation of α-D-glucopyranosylacetonitrilium ions. Concerning the reverse anomeric effectAndrew J. Ratcliffe,Bert Fraser-Reid J. Chem. Soc. Perkin Trans. 1 1990 747
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Halobenzoic acids and derivatives
- Pesticide Chemicals Pesticides Disinfectant
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- Solvents and Organic Chemicals Organic Compounds Acids/Esters
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Additional information on O-chlorobenzoic acid
Professional Introduction to O-chlorobenzoic Acid (CAS No. 118-91-2)
O-chlorobenzoic acid, with the chemical formula C₇H₅ClO₄ and CAS number 118-91-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, a derivative of benzoic acid, features a chlorine substituent at the ortho position, which imparts unique chemical properties and makes it a valuable intermediate in synthetic chemistry. The structural integrity and functional versatility of O-chlorobenzoic acid have positioned it as a key player in the development of various biochemical applications.
The synthesis of O-chlorobenzoic acid typically involves chlorination of benzoic acid or its derivatives, followed by purification processes to achieve high chemical purity. The presence of the chlorine atom enhances the electrophilicity of the aromatic ring, facilitating further functionalization through nucleophilic aromatic substitution or other coupling reactions. These characteristics make O-chlorobenzoic acid an indispensable reagent in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates.
In recent years, O-chlorobenzoic acid has garnered attention for its role in medicinal chemistry and drug discovery. Its ability to act as a building block for more complex molecules has been leveraged in the development of novel therapeutic agents. For instance, researchers have explored its utility in creating derivatives with enhanced bioavailability and improved pharmacokinetic profiles. The compound’s incorporation into drug candidates has shown promise in treating various conditions, including inflammatory diseases and infectious disorders.
One of the most compelling aspects of O-chlorobenzoic acid is its involvement in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many bioactive molecules, and O-chlorobenzoic acid serves as a precursor for constructing these intricate frameworks. By introducing chlorine atoms at specific positions, chemists can modulate the reactivity and selectivity of these intermediates, leading to more effective drug candidates. This flexibility has made O-chlorobenzoic acid a cornerstone in synthetic organic chemistry.
Moreover, O-chlorobenzoic acid has found applications beyond pharmaceuticals. In agrochemical research, it is used to develop herbicides and pesticides that target specific enzymatic pathways in plants and pests. Its structural features allow for interactions with biological targets that can disrupt unwanted growth or activity, making it a valuable tool in crop protection strategies.
The environmental impact of O-chlorobenzoic acid is another area of interest. While its utility is well-documented, understanding its degradation pathways and ecological footprint is crucial for sustainable chemistry practices. Recent studies have focused on biodegradation methods to minimize environmental persistence. These efforts aim to balance the benefits of using O-chlorobenzoic acid in industrial applications with responsible environmental stewardship.
Advances in computational chemistry have also enhanced the understanding of O-chlorobenzoic acid’s reactivity and interactions. Molecular modeling techniques allow researchers to predict how this compound will behave in different chemical environments, aiding in the design of more efficient synthetic routes and drug formulations. Such computational approaches are becoming increasingly integral to modern chemical research.
The future prospects for O-chlorobenzoic acid are promising, with ongoing research exploring new applications and optimizing its use in various industries. As synthetic methodologies evolve, so too will the ways in which this versatile compound is utilized. Its role in advancing chemical synthesis and pharmaceutical development ensures that it will remain a topic of significant interest for years to come.
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